![molecular formula C6H10N2OS3 B14343583 5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione CAS No. 105488-85-5](/img/structure/B14343583.png)
5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of appropriate thiosemicarbazides with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. In biological systems, it can disrupt DNA replication processes, leading to the inhibition of cell growth and proliferation. This is particularly relevant in its anticancer and antimicrobial activities, where the compound interferes with the cellular machinery of pathogens and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-[(3-Methoxypropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole
- 6-((4-fluorobutyl)sulfanyl)-3-(5’-fluoro-2’-methoxy-(1,1’-biphenyl)-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
What sets 5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxypropyl group enhances its solubility and bioavailability, making it a more effective candidate for various applications .
Eigenschaften
CAS-Nummer |
105488-85-5 |
|---|---|
Molekularformel |
C6H10N2OS3 |
Molekulargewicht |
222.4 g/mol |
IUPAC-Name |
5-(3-methoxypropylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C6H10N2OS3/c1-9-3-2-4-11-6-8-7-5(10)12-6/h2-4H2,1H3,(H,7,10) |
InChI-Schlüssel |
GIQKTEFJDWKCFW-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCSC1=NNC(=S)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)


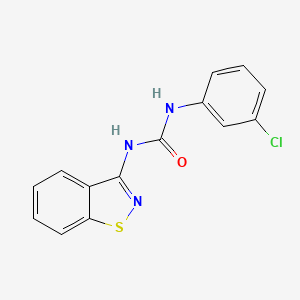
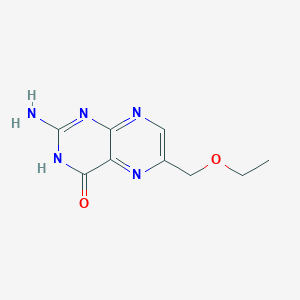
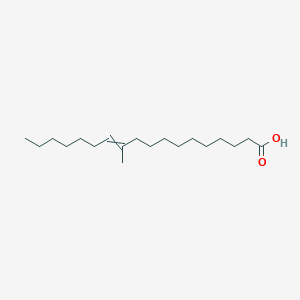


![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
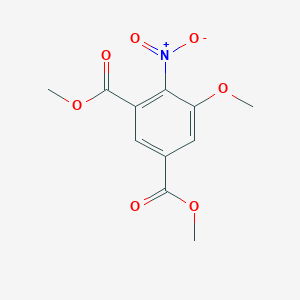
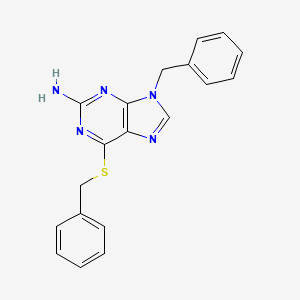
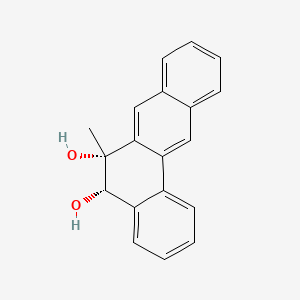
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
